molecular formula C11H9BrN2O B8300285 3-Bromo-5-(pyridin-3-ylamino)-phenol

3-Bromo-5-(pyridin-3-ylamino)-phenol

Cat. No. B8300285
M. Wt: 265.11 g/mol
InChI Key: BIWCALVVGGZONL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-(pyridin-3-ylamino)-phenol is a useful research compound. Its molecular formula is C11H9BrN2O and its molecular weight is 265.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-(pyridin-3-ylamino)-phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-(pyridin-3-ylamino)-phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Bromo-5-(pyridin-3-ylamino)-phenol

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

3-bromo-5-(pyridin-3-ylamino)phenol

InChI

InChI=1S/C11H9BrN2O/c12-8-4-10(6-11(15)5-8)14-9-2-1-3-13-7-9/h1-7,14-15H

InChI Key

BIWCALVVGGZONL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC2=CC(=CC(=C2)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

[3-Bromo-5-(4-methoxy-benzyloxy)-phenyl]-pyridin-3-yl-amine (26.7 g, 69.2 mmol) was dissolved in thioanisole (62 mL, 529 mmol). Trifluoroacetic acid (81 mL, 1.06 mol) was added slowly with the temperature held between 20 and 25° C. over a period of 100 min. The solution was left to stand at room temperature for 2 hours. The reaction solution was diluted with water (100 mL) and concentrated to a small volume (˜30 mL). To the residue were added TBME (250 mL), water (300 mL) and methanol (30 mL). The organic layer was extracted with a mixture of 4N hydrochloric acid and methanol. The combined aqueous layers were diluted with methanol (100 mL), washed with methylene chloride (3×150 mL) and neutralized with 4N NaOH (440 mL) to pH 7. The precipitated white solid was collected, washed with cold water (2×10 mL) and dried in a vacuum oven overnight at 60° C. 3-Bromo-5-(pyridin-3-ylamino)-phenol (9.21 g, 50%) was obtained as an off white solid.
Name
[3-Bromo-5-(4-methoxy-benzyloxy)-phenyl]-pyridin-3-yl-amine
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
62 mL
Type
reactant
Reaction Step One
Quantity
81 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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